Cas no 26342-08-5 (5-Bromopentan-1-amine)

5-Bromopentan-1-amine is a brominated primary amine with the molecular formula C₅H₁₂BrN. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals. Its reactive bromine and amine functional groups enable efficient alkylation and amidation reactions, making it valuable for constructing complex molecular frameworks. The linear five-carbon chain provides flexibility in designing target structures. 5-Bromopentan-1-amine is typically handled under controlled conditions due to its sensitivity to moisture and potential reactivity. Its consistent purity and well-characterized properties ensure reliable performance in synthetic applications. Proper storage in a cool, dry environment is recommended to maintain stability.
5-Bromopentan-1-amine structure
5-Bromopentan-1-amine structure
Product Name:5-Bromopentan-1-amine
CAS No:26342-08-5
MF:C5H12BrN
MW:166.059480667114
MDL:MFCD06212565
CID:1430483
PubChem ID:417466
Update Time:2025-05-20

5-Bromopentan-1-amine Chemical and Physical Properties

Names and Identifiers

    • 1-Pentanamine, 5-bromo-
    • 1-Amino-5-bromopentane
    • 1-Amino-5-brom-pentan
    • 5-bromo-pentylamine
    • 5-Brompentylamin
    • 5-Brom-pentylamin
    • ε-Brom-n-amylamin
    • ε-Brom-α-amino-pentan
    • DB-340821
    • pentane, 1-amino-5-bromo-
    • 5-BROMOPENTANAMINE
    • EN300-86371
    • AKOS006294530
    • NCIOpen2_005720
    • G50800
    • 5-bromopentan-1-amine
    • SCHEMBL1695732
    • 26342-08-5
    • 5-Bromopentan-1-amine
    • MDL: MFCD06212565
    • Inchi: 1S/C5H12BrN/c6-4-2-1-3-5-7/h1-5,7H2
    • InChI Key: HYMLYXZEQWBTBE-UHFFFAOYSA-N
    • SMILES: BrCCCCCN

Computed Properties

  • Exact Mass: 165.01500
  • Monoisotopic Mass: 165.01531g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 7
  • Rotatable Bond Count: 4
  • Complexity: 31.3
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.1
  • Topological Polar Surface Area: 26Ų

Experimental Properties

  • Density: 1.3±0.1 g/cm3
  • Boiling Point: 190.9±23.0 °C at 760 mmHg
  • Flash Point: 69.2±22.6 °C
  • PSA: 26.02000
  • LogP: 2.21060
  • Vapor Pressure: 0.5±0.4 mmHg at 25°C

5-Bromopentan-1-amine Security Information

5-Bromopentan-1-amine Pricemore >>

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Additional information on 5-Bromopentan-1-amine

Recent Advances in the Application of 5-Bromopentan-1-amine (CAS: 26342-08-5) in Chemical Biology and Pharmaceutical Research

5-Bromopentan-1-amine (CAS: 26342-08-5) is a versatile chemical intermediate that has garnered significant attention in recent years due to its applications in chemical biology and pharmaceutical research. This compound, characterized by its bromine-terminated alkyl chain and primary amine group, serves as a crucial building block in the synthesis of various bioactive molecules. Recent studies have explored its utility in drug discovery, bioconjugation, and material science, highlighting its potential to address unmet medical needs.

One of the most notable advancements involves the use of 5-Bromopentan-1-amine in the development of novel small-molecule inhibitors targeting protein-protein interactions (PPIs). Researchers have leveraged its reactive bromine moiety to facilitate cross-coupling reactions, enabling the rapid assembly of diverse compound libraries. A 2023 study published in the Journal of Medicinal Chemistry demonstrated the successful incorporation of this compound into a series of potent kinase inhibitors, showcasing its role in enhancing binding affinity and selectivity.

In addition to its applications in drug discovery, 5-Bromopentan-1-amine has been employed in bioconjugation strategies. Its primary amine group allows for efficient coupling with carboxylic acids, aldehydes, and other functional groups, making it a valuable tool for modifying biomolecules. Recent work published in Bioconjugate Chemistry detailed its use in the site-specific labeling of antibodies, enabling the development of highly sensitive diagnostic assays. This approach has significant implications for personalized medicine and targeted therapies.

Material science has also benefited from the unique properties of 5-Bromopentan-1-amine. A 2024 study in ACS Applied Materials & Interfaces reported its incorporation into polymer networks to create stimuli-responsive hydrogels. These hydrogels exhibited tunable mechanical properties and controlled drug release profiles, making them promising candidates for biomedical applications such as wound healing and tissue engineering.

Despite these advancements, challenges remain in optimizing the synthetic routes and scalability of 5-Bromopentan-1-amine-based compounds. Researchers are actively exploring greener and more efficient methodologies to address these limitations. Recent efforts have focused on catalytic processes and flow chemistry techniques to improve yield and reduce environmental impact.

In conclusion, 5-Bromopentan-1-amine (CAS: 26342-08-5) continues to play a pivotal role in advancing chemical biology and pharmaceutical research. Its versatility and reactivity make it an indispensable tool for scientists working on drug discovery, bioconjugation, and material science. Future research is expected to further expand its applications, particularly in the development of next-generation therapeutics and smart materials.

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